tert-butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate is a chemical compound that features a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate involves the protection of amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The carbamate group can be selectively removed under mild acidic conditions, allowing for the deprotection of the amino group when needed .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the additional amino and carbamoylethyl groups.
tert-Butyl (2-aminoethyl)carbamate: Contains an aminoethyl group instead of the carbamoylethyl group.
N-Boc-ethylenediamine: Features two amino groups protected by tert-butyl carbamate.
Uniqueness
tert-Butyl N-[(2S)-2-amino-2-carbamoylethyl]carbamate is unique due to its specific combination of functional groups, which provides both steric protection and the ability to participate in various chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
CAS No. |
873199-41-8 |
---|---|
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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